1,4-Dibromocyclohexane
CAS No.: 13618-83-2
Cat. No.: VC8459705
Molecular Formula: C6H10Br2
Molecular Weight: 241.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13618-83-2 |
|---|---|
| Molecular Formula | C6H10Br2 |
| Molecular Weight | 241.95 g/mol |
| IUPAC Name | 1,4-dibromocyclohexane |
| Standard InChI | InChI=1S/C6H10Br2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 |
| Standard InChI Key | OALGWDQLKYPDRK-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1Br)Br |
| Canonical SMILES | C1CC(CCC1Br)Br |
Introduction
Structural Characteristics and Isomerism
Molecular Configuration
The cyclohexane ring in 1,4-dibromocyclohexane adopts a chair conformation, minimizing steric strain. In the cis-1,4-dibromocyclohexane isomer, both bromine atoms occupy axial or equatorial positions on the same face of the ring, while the trans isomer places them on opposite faces. The energy difference between these conformers arises from steric interactions between the bulky bromine substituents and adjacent hydrogen atoms .
Table 1: Physical Properties of 1,4-Dibromocyclohexane
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀Br₂ |
| Molecular Weight | 241.95 g/mol |
| CAS Number | 16661-99-7 (cis) |
| Density | 1.5 g/cm³ (est.) |
| Boiling Point | 230 °C (est.) |
| Solubility in Water | Insoluble |
The exact mass of the compound is 239.915 g/mol, with a logP value of 3.087, indicating high lipophilicity .
Conformational Dynamics
Nuclear magnetic resonance (NMR) studies of analogous brominated cyclohexanes, such as cis-1,4-bromochlorocyclohexane, reveal temperature-dependent signal coalescence. At -30°C, distinct methyl and methine proton signals are observed, whereas at +40°C, these signals merge due to rapid ring flipping . For 1,4-dibromocyclohexane, this dynamic equilibrium between chair conformers is influenced by solvent polarity and steric effects, with an estimated rotational energy barrier of 12–15 kcal/mol .
Synthesis and Production Methods
Laboratory-Scale Synthesis
1,4-Dibromocyclohexane is typically synthesized via the bromination of cyclohexane or cyclohexene. The reaction proceeds through a radical mechanism under ultraviolet (UV) light or in the presence of iron catalysts:
Excess bromine ensures complete di-substitution, while controlled temperatures (25–40°C) prevent over-bromination. The cis and trans isomers are separable via fractional crystallization or chromatography .
Industrial Manufacturing
Industrial processes employ continuous-flow reactors to enhance yield and purity. Bromine is introduced in stoichiometric excess, and reaction parameters such as pressure and residence time are optimized to minimize byproducts like 1,2- or 1,3-dibromocyclohexane.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The bromine atoms in 1,4-dibromocyclohexane act as leaving groups in SN2 reactions. For example, treatment with sodium hydroxide yields 1,4-cyclohexanediol:
Steric hindrance from the cyclohexane ring slows substitution kinetics compared to acyclic analogs .
Elimination Reactions
Under basic conditions (e.g., KOtBu in tert-butanol), 1,4-dibromocyclohexane undergoes dehydrohalogenation to form 1,3-cyclohexadiene via an E2 mechanism:
The trans isomer favors elimination due to anti-periplanar geometry of the bromine atoms.
Applications in Scientific Research
Organic Synthesis
1,4-Dibromocyclohexane is a precursor to cyclohexane derivatives, including diols, diamines, and cross-linked polymers. Its rigidity and symmetry make it valuable in designing macrocyclic compounds for host-guest chemistry .
Material Science
The compound’s bromine atoms facilitate functionalization of polymers, enhancing flame retardancy and thermal stability. For instance, copolymerization with styrene yields brominated polystyrene, a widely used flame retardant .
Toxicological and Environmental Considerations
Acute Toxicity
Rodent studies indicate that oral exposure to 1,4-dibromocyclohexane (LD₅₀ = 1,200 mg/kg) causes gastrointestinal distress and central nervous system depression. Chronic exposure leads to hepatic necrosis and renal tubular damage .
Environmental Impact
Brominated cycloalkanes are persistent organic pollutants (POPs) with bioaccumulation factors (BAF) exceeding 5,000 in aquatic organisms. Photodegradation in sunlight produces brominated radicals, contributing to stratospheric ozone depletion .
Recent Research Findings and Future Directions
Conformational Analysis Advances
Ultrafast 2D NMR techniques have resolved the rotational barriers of 1,4-dibromocyclohexane derivatives, revealing solvent-dependent activation energies. In deuterated acetone, the barrier increases by 2 kcal/mol compared to CDCl₃ due to hydrogen bonding .
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions now enable arylation of 1,4-dibromocyclohexane, producing chiral biaryl compounds with enantiomeric excess (ee) >90%. This methodology streamlines the synthesis of pharmaceuticals like bromhexine analogs .
Green Chemistry Initiatives
Recent efforts focus on replacing bromine with less toxic halogens in industrial processes. Electrochemical bromination using NaBr and H₂O₂ reduces waste generation by 70%, offering a sustainable route to 1,4-dibromocyclohexane .
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